molecular formula C9H8BrN3O B577534 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one CAS No. 1310249-56-9

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one

Cat. No.: B577534
CAS No.: 1310249-56-9
M. Wt: 254.087
InChI Key: TWOYDPCOCPDXLF-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a functionalized heterocyclic compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, rigid, and planar N-heterocyclic system is of significant interest in medicinal chemistry and drug discovery for its exceptional biocompatibility and lower toxicity profiles . The core scaffold is a common structural motif in several commercial bioactive molecules, including known protein inhibitors, and is frequently investigated for its anticancer potential and enzymatic inhibitory activity . The bromine substituent on this scaffold is a key functional handle, enabling further synthetic elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse compound libraries for structure-activity relationship (SAR) studies . This allows researchers to explore synergic effects between the core structure and various substituents, leading to the rational and efficient design of new potential drug candidates . This product is intended for research applications in drug discovery and chemical biology.

Properties

IUPAC Name

10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYDPCOCPDXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane selectively introduces bromine at position 3.

Procedure :

  • Dissolve 5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(6H)-one (1.0 equiv) in glacial acetic acid.

  • Add Br₂ (1.2 equiv) dropwise at 0–5°C.

  • Stir for 12 hours at room temperature.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Reaction Time12 hours
Temperature0°C → 25°C

Mechanistic Insight :
Bromination proceeds via electrophilic aromatic substitution (EAS), where the electron-rich pyrazolo nitrogen directs bromine to position 3.

NBS-Mediated Radical Bromination

For substrates sensitive to acidic conditions, NBS in carbon tetrachloride (CCl₄) under UV light achieves regioselective bromination.

Procedure :

  • Suspend the precursor (1.0 equiv) in CCl₄.

  • Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide.

  • Irradiate with UV light (254 nm) for 6 hours.

  • Filter and concentrate under reduced pressure.

Key Data :

ParameterValue
Yield58–63%
Purity (HPLC)95–97%
Reaction Time6 hours

Cyclocondensation Strategies

One-Pot Cyclization of Aminopyrazole and β-Ketoester

This method constructs the pyrimidinone ring via a tandem cyclization-elimination sequence.

Procedure :

  • React 3-aminopyrazole (1.0 equiv) with ethyl cyclopentanone-2-carboxylate (1.2 equiv) in ethanol.

  • Add conc. HCl (2.0 equiv) and reflux for 8 hours.

  • Neutralize with NaHCO₃, extract with DCM, and purify.

Key Data :

ParameterValue
Yield75–80%
Purity (HPLC)≥99%

Mechanism :
The β-ketoester undergoes nucleophilic attack by the aminopyrazole, followed by cyclodehydration to form the pyrimidinone ring.

Suzuki Coupling Followed by Cyclization

A palladium-catalyzed coupling installs the bromine atom early in the synthesis.

Procedure :

  • React 3-bromo-1H-pyrazole-5-boronic acid (1.0 equiv) with 2-chloropyrimidin-4-amine (1.0 equiv) in dioxane/H₂O (4:1).

  • Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Heat at 100°C for 12 hours.

  • Cyclize the intermediate using PCl₅ in toluene.

Key Data :

ParameterValue
Yield (Coupling)82%
Yield (Cyclization)70%
Overall Yield57.4%

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increase cyclization rates but may degrade brominated products. Ethanol and toluene balance reactivity and stability.

Solvent Effects on Cyclization Yield :

SolventYield (%)
DMF65
Ethanol78
Toluene72
Acetonitrile68

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency, while Lewis acids (ZnCl₂) accelerate cyclization.

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve heat transfer for bromination steps:

  • Residence Time : 30 minutes vs. 12 hours (batch).

  • Yield Increase : 78% → 85%.

Purification Techniques

  • Chromatography : Silica gel with EtOAc/hexane (1:3) achieves >98% purity.

  • Recrystallization : Ethanol/water (7:3) affords needle-like crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 3.45–3.52 (m, 2H, cyclopentane-CH₂), 2.90–2.97 (m, 2H).

  • HRMS (ESI+) : m/z calcd for C₉H₈BrN₃O [M+H]⁺: 254.0814; found: 254.0811 .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide solutions, acetic acid, and various nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one. For instance, a study involving hybrid pyrimidine derivatives demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as BGC-823 and BEL-7402. The most potent compounds showed IC50 values lower than that of the standard drug 5-FU, indicating their potential as novel antitumor agents .

COX-II Inhibition

The compound has also been investigated for its anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX). A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. Some derivatives exhibited ED50 values comparable to the well-known anti-inflammatory drug Celecoxib, suggesting that this compound could serve as a scaffold for developing new anti-inflammatory agents .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic routes typically include cyclization reactions that form the pyrazolo-pyrimidine core structure. These methods are crucial for optimizing yield and purity for subsequent biological evaluations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo-pyrimidine ring can significantly influence its pharmacological properties. Studies have shown that substituents can enhance binding affinity to target proteins or alter metabolic stability, which is critical for drug development .

Case Studies and Experimental Findings

Study Focus Findings
Study on Antitumor ActivityEvaluation of hybrid pyrimidine derivativesCompounds showed IC50 values lower than 15 μM against BGC-823 cells; significant apoptosis induction observed .
COX-II Inhibition StudySynthesis of pyrazole derivativesSome compounds demonstrated ED50 values comparable to Celecoxib; potential for anti-inflammatory applications identified .
SAR AnalysisInvestigation of structural modificationsSpecific substitutions led to enhanced biological activity; critical insights for future drug design efforts .

Conclusion and Future Directions

The compound this compound presents promising applications in cancer therapy and inflammation management. Ongoing research is essential for elucidating its full therapeutic potential and optimizing its efficacy through structural modifications. Future studies should focus on in vivo evaluations and further exploration of its mechanism of action to facilitate clinical applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazolo[1,5-a]pyrimidinones

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
  • Molecular formula : C₉H₇BrClN₃
  • Molecular weight : 272.54 g/mol
  • Key differences: Substitution of the oxo group at position 8 with chlorine increases molecular weight and alters electronic properties.
  • Applications: Not explicitly stated, but likely used in kinase inhibitor development due to structural similarity to the target compound .
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Molecular formula : C₂₄H₁₉BrN₅
  • Molecular weight : 456.08 g/mol
  • Demonstrated in vitro anticancer activity against specific cell lines, attributed to improved target affinity .

Heterocyclic Core Modifications

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
  • Key differences: Replacement of the pyrimidinone core with a triazine ring increases nitrogen content and alters electron distribution. Dichloromethyl group enables nucleophilic substitution, similar to bromine in the target compound.
  • Applications : Exhibits anticancer activity via inhibition of cancer cell growth .
Imidazo[1,2-a]pyridine Derivatives
  • Key differences: Substitution of pyrazolo-pyrimidinone with imidazo-pyridine reduces oxygen content and modifies ring strain. Used as cyclin-dependent kinase (CDK) inhibitors .

Halogenated Derivatives

18F-Labeled Pyrazolo[1,5-a]pyrimidines
  • Key differences :
    • Bromine in the target compound could be replaced with 18F for positron emission tomography (PET) imaging.
    • Tosylate and nitro precursors are typically used for 18F incorporation, suggesting bromine’s utility as a leaving group .

Structural and Functional Impact of Substituents

Bromine vs. Chlorine

  • Bromine : Larger atomic radius and higher lipophilicity enhance binding to hydrophobic pockets in biological targets (e.g., kinases) .
  • Chlorine : Smaller size may improve solubility but reduce steric effects in target interactions .

Oxo vs. Chloro at Position 8

  • Oxo group : Facilitates hydrogen bonding with enzymatic active sites, critical for kinase inhibition .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one Br (C3), oxo (C8) C₉H₈BrN₃O 254.09 1429309-35-2 Kinase inhibitor intermediate
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Br (C3), Cl (C8) C₉H₇BrClN₃ 272.54 1310097-29-0 Not specified
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Br (C3), biphenyl, pyridinylmethyl C₂₄H₁₉BrN₅ 456.08 - Anticancer agent
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Dichloromethyl Varies Varies - Anticancer activity

Biological Activity

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research and the synthesis of pesticides. This compound features a complex structure that includes a pyrazolo-pyrimidine core, which is associated with various biological activities. Its molecular formula is C9H8BrN3O, and it has garnered attention due to its promising applications in drug development.

The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-aminopyrazoles. The introduction of the bromine substituent can be achieved through electrophilic bromination of suitable precursors. Recent advancements have incorporated microwave-assisted synthesis to enhance reaction efficiency and yield .

Key Properties:

  • Molecular Formula: C9H8BrN3O
  • CAS Number: 1310249-56-9
  • Purity: Typically ≥95%

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been utilized in the development of novel CDK2 inhibitors, which are critical in regulating the cell cycle and are appealing targets for cancer therapy. In vitro studies have shown that compounds derived from this scaffold can effectively inhibit the growth of various cancer cell lines .

Table 1: Summary of Anticancer Activities

CompoundTargetCell Lines TestedInhibition Rate
This compoundCDK2L1210, P388Significant
4-Amino-6-bromo-pyrazolo[1,5-a]pyrimidineUnknownVariousModerate
6-Methyl-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidineUnknownVariousLow

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to selectively inhibit various protein targets. Molecular docking studies suggest that it binds effectively to active sites of enzymes involved in critical biological pathways .

Case Study 1: Synthesis and Testing of Derivatives

In a study focusing on the synthesis of various derivatives of pyrazolo[1,5-a]pyrimidines, researchers synthesized several compounds based on the structure of this compound. These derivatives were tested for their biological activity against tumor cells and viruses. Among them, certain derivatives exhibited enhanced activity against leukemia cell lines compared to the parent compound .

Case Study 2: Antiviral Properties

Another study evaluated the antiviral properties of related compounds synthesized from pyrazolo[3,4-d]pyrimidines. Some derivatives demonstrated significant activity against viral infections and were effective in inhibiting the growth of Leishmania tropica within human macrophages . This highlights the versatility of compounds derived from the pyrazolo framework.

Q & A

Basic: What are the key considerations for synthesizing 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one with optimal yield and purity?

Methodological Answer:
Synthesis involves multi-step reactions, including cyclization and halogenation. Key steps include:

  • Regioselective bromination at the 3-position using NBS (N-bromosuccinimide) under reflux in chlorinated solvents (e.g., DCM) .
  • Cyclopentane ring fusion via Friedel-Crafts alkylation or [3+2] cycloaddition, monitored by TLC for intermediate stability .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Catalyst optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for post-functionalization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopentane CH₂ vs. pyrimidine protons) and confirms bromine’s electronic effects .
  • HRMS : Validates molecular formula (C₁₀H₁₀BrN₃O) and isotopic patterns for bromine .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches in the pyrazolo-pyrimidine core .

Basic: How is the compound’s preliminary biological activity evaluated in vitro?

Methodological Answer:

  • Kinase inhibition assays : Screen against CDK2/CDK9 using ATP-Glo™ assays (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols (e.g., serum concentration, incubation time) that may alter compound stability .
  • Structural analogs : Test derivatives (e.g., 5,7-disubstituted variants) to isolate SAR trends .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What strategies enhance target specificity in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at C5/C7 to modulate kinase binding .
  • Molecular docking : Use AutoDock Vina to predict interactions with CDK2’s hydrophobic pocket (PDB: 1HCL) .
  • Proteomic profiling : Phospho-antibody arrays to identify off-target kinase effects .

Advanced: How can in silico tools guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : SwissADME for logP (target <3), BBB permeability, and CYP450 inhibition .
  • QSAR modeling : Train models on pyrazolo[1,5-a]pyrimidine libraries to correlate substituents with solubility (e.g., -OH for H-bonding) .
  • Metabolite prediction : GLORYx to identify potential Phase I/II metabolites and mitigate toxicity .

Advanced: What experimental approaches optimize selectivity in kinase inhibition?

Methodological Answer:

  • Kinome-wide profiling : Use DiscoverX’s KINOMEscan to assess selectivity across 468 kinases .
  • Crystal structure analysis : Resolve co-crystals with CDK2 to refine substituent placement in the ATP-binding site .
  • Alanine scanning mutagenesis : Identify critical residues (e.g., Lys89 in CDK2) for binding affinity .

Advanced: How can researchers address poor aqueous solubility in pharmacological studies?

Methodological Answer:

  • Salt formation : Synthesize hydrochloride or mesylate salts via acid-base titration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release .
  • Co-solvent systems : Use Cremophor EL/PEG 400 mixtures in in vivo dosing .

Advanced: What functionalization strategies enable late-stage diversification of the core scaffold?

Methodological Answer:

  • Buchwald-Hartwig amination : Install aryl amines at C3 using Pd₂(dba)₃/Xantphos .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole appendages .
  • Photoredox catalysis : C-H activation at C7 using Ir(ppy)₃ under blue LED light .

Advanced: How is the binding mechanism validated for sigma receptor modulation?

Methodological Answer:

  • Radioligand displacement : Compete with [³H]-DTG in guinea pig brain membranes (Kᵢ determination) .
  • BRET assays : Monitor receptor conformational changes using NanoLuc-tagged sigma-1 constructs .
  • In vivo PET imaging : Radiolabel with ¹⁸F for biodistribution studies in rodent models .

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